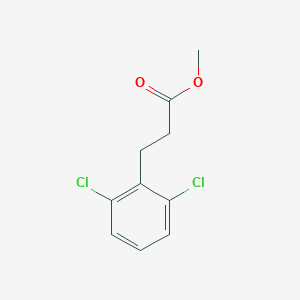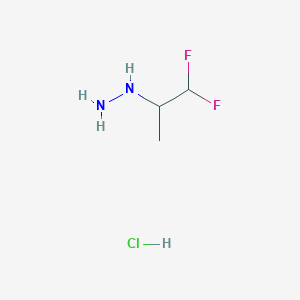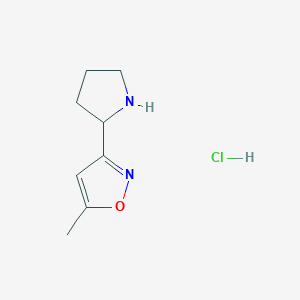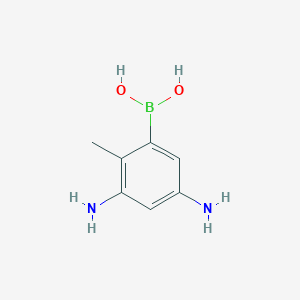
3,5-Diamino-2-methylphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Diamino-2-methylphenylboronic acid” are not well documented .Wissenschaftliche Forschungsanwendungen
-
Suzuki Reaction
- Field: Organic Chemistry
- Summary: The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds . It’s a powerful tool in organic synthesis for creating biaryl compounds .
- Method: The reaction typically involves a boronic acid, a halide, and a palladium catalyst .
- Results: The outcome is the formation of a new carbon-carbon bond, linking the two components .
-
Solubility Studies
- Field: Physical Chemistry
- Summary: Phenylboronic acids and their derivatives, including 3,5-Diamino-2-methylphenylboronic acid, can be studied for their solubility in various solvents . This is important for selecting the right solvent for reactions or for purifying products by crystallization .
- Method: Solubility can be determined experimentally by a dynamic method, in which the disappearance of turbidity is measured by light intensity using a luminance probe .
- Results: The solubility data can help in the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
-
Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Summary: Pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation is a process to remove the boron group from these esters .
- Method: This process involves a radical approach to remove the boron group from 1°, 2°, and 3° alkyl boronic esters .
- Results: Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Summary: The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s a powerful tool in organic synthesis for creating biaryl compounds .
- Method: The reaction typically involves a boronic acid, a halide, and a palladium catalyst .
- Results: The outcome is the formation of a new carbon-carbon bond, linking the two components .
-
Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Summary: Pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation is a process to remove the boron group from these esters .
- Method: This process involves a radical approach to remove the boron group from 1°, 2°, and 3° alkyl boronic esters .
- Results: Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Phase Equilibria Studies
- Field: Physical Chemistry
- Summary: Phenylboronic acids and their derivatives, including 3,5-Diamino-2-methylphenylboronic acid, can be studied for their phase equilibria in various solvents . This is important for selecting the right solvent for reactions or for purifying products by crystallization .
- Method: Phase equilibria can be determined experimentally .
- Results: The phase equilibria data can help in the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3,5-diamino-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZIDOFFEZCZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)N)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-2-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



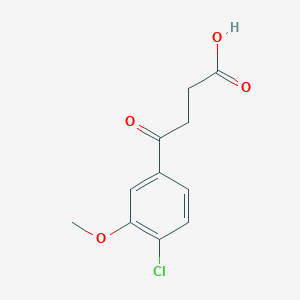
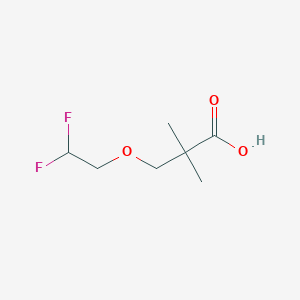
![Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate](/img/structure/B1432073.png)
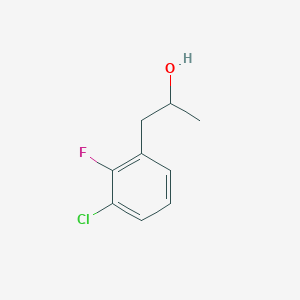
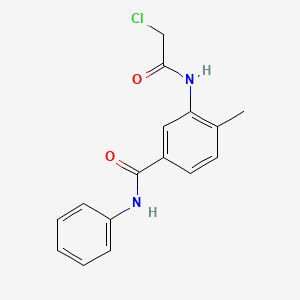
![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)
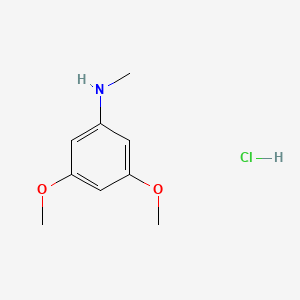
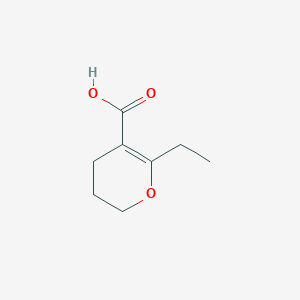
![Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate](/img/structure/B1432082.png)
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)
